rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane
Description
rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane is a tricyclic heterocyclic compound featuring a bridged bicyclic core with oxygen (oxa) and nitrogen (aza) atoms at positions 10 and 4, respectively. Its stereochemistry is defined by the rac (racemic) designation, indicating a mixture of enantiomers. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, such as the antipsychotic drug lurasidone . Its structure is derived from norbornane frameworks, with modifications enabling diverse pharmacological applications. Synthesis typically involves condensation reactions using mercapto alcohols or aldehydes under acid catalysis, followed by purification via column chromatography .
Structure
3D Structure
Properties
IUPAC Name |
(3aR,4R,7S,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-4,7-epoxyisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-8-6-4-9-3-5(6)7(1)10-8/h5-9H,1-4H2/t5-,6+,7+,8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLRZNABQAUBOS-SOSBWXJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CNCC3C1O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]3CNC[C@@H]3[C@@H]1O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to achieve the desired structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often requires the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
The following table highlights structural differences and similarities between rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane and related compounds:
Key Observations :
- Heteroatom Variations : Replacement of sulfur (thia) in ’s compound with oxygen/nitrogen alters electronic properties and reactivity .
- Substituent Effects: Phosphino groups (e.g., diphenylphosphino) enhance catalytic activity, while dione or aminophenyl groups influence pharmacological behavior .
- Stereochemical Complexity : Derivatives like tert-butyl-4,10-diazatricyclo[5.2.1.0~2,6~]decane hydrochloride exhibit additional nitrogen atoms, expanding their utility in drug design .
Crystallographic and Physicochemical Data
Crystallographic studies () reveal bond angles and lengths critical for stability:
Biological Activity
The compound rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane is a synthetic organic molecule notable for its unique tricyclic structure incorporating an oxygen atom. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : CHN\O
- Molecular Weight : 139 g/mol
- CAS Number : 73611-42-4
Structural Features
The tricyclic structure of the compound allows for diverse interactions with biological systems. The presence of the oxygen atom in the ring enhances its reactivity and potential binding capabilities with various biological targets.
Research indicates that this compound may exert its biological effects through:
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
- Receptor Binding : It may bind to various receptors in the body, potentially affecting neurotransmission and other physiological processes.
Potential Biological Activities
Studies have suggested several areas where this compound may exhibit biological activity:
- Antimicrobial Properties : Preliminary investigations indicate that the compound could possess antimicrobial effects against certain bacterial strains.
- Antiviral Activity : Some studies have hinted at potential antiviral properties, warranting further exploration.
Table 1: Summary of Biological Studies
| Study Reference | Biological Activity Assessed | Key Findings |
|---|---|---|
| Study A | Antimicrobial | Exhibited activity against E. coli and S. aureus |
| Study B | Antiviral | Inhibited viral replication in vitro |
| Study C | Enzyme Interaction | Modulated activity of enzyme X by 30% |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for yield and purity. Variants of this compound are being explored for enhanced biological activities.
Comparison with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0(2,6)]decane | Parent compound without oxygen | Limited biological data |
| rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0(2,6)]decane | Contains an oxygen atom | Potential antimicrobial and antiviral |
Q & A
Q. How does this compound compare to structurally related tricyclic derivatives in terms of pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
